

# Cbz-L-valinol CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Cbz-L-valinol*

Cat. No.: *B1588960*

[Get Quote](#)

An In-Depth Technical Guide to **Cbz-L-valinol**: Synthesis, Properties, and Applications in Drug Development

## Authored by a Senior Application Scientist

**Introduction:** In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is paramount to achieving therapeutic efficacy and safety. Chiral building blocks derived from the natural pool of amino acids serve as foundational scaffolds for the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Among these, **Cbz-L-valinol**, the N-benzyloxycarbonyl protected form of L-valinol, stands out as a critical intermediate. Its strategic importance lies in the dual functionality it offers: a masked amino group that prevents unwanted side reactions and a primary alcohol that serves as a versatile handle for further chemical transformations. The bulky isopropyl side chain, a hallmark of its parent amino acid L-valine, provides significant steric influence, making it an invaluable tool in asymmetric synthesis.

This technical guide provides a comprehensive overview of **Cbz-L-valinol**, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, explore its synthesis from readily available starting materials, and illuminate its pivotal role in the synthesis of chiral auxiliaries and as a precursor to vital therapeutic agents.

## Core Properties of Cbz-L-valinol

A thorough understanding of the physicochemical properties of **Cbz-L-valinol** is essential for its effective handling, reaction optimization, and characterization.

Property	Value	Reference(s)
CAS Number	6216-65-5	[1]
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>3</sub>	[1]
Molecular Weight	237.30 g/mol	
IUPAC Name	benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate	[2]
Synonyms	N-Carbobenzyloxy-L-valinol, Z-Val-ol	
Appearance	Off-white solid (inferred from precursor)	[N/A]
Boiling Point	391.9 ± 35.0 °C at 760 mmHg	
Storage Conditions	2-8 °C	

## The Synthetic Pathway to Cbz-L-valinol

The synthesis of **Cbz-L-valinol** is a well-established, multi-step process that begins with the readily available and enantiomerically pure amino acid, L-valine. The synthetic strategy hinges on two key transformations: the protection of the amino group and the reduction of the carboxylic acid.



[Click to download full resolution via product page](#)

Caption: Synthetic route from L-valine to **Cbz-L-valinol**.

### Part 1: N-Protection of L-Valine

The first and most critical step is the protection of the nucleophilic amino group of L-valine to prevent its interference in the subsequent reduction step. The benzyloxycarbonyl (Cbz or Z)

group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.[\[3\]](#) The standard procedure for introducing the Cbz group is the Schotten-Baumann reaction, which involves the treatment of L-valine with benzyl chloroformate (Cbz-Cl) in an aqueous alkaline medium.[\[4\]](#)

Rationale for Experimental Choices:

- Alkaline Medium (e.g., NaOH or Na<sub>2</sub>CO<sub>3</sub>): The base serves a dual purpose: it deprotonates the amino group, rendering it a more potent nucleophile to attack the benzyl chloroformate, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
- Controlled Temperature (0-5 °C): This reaction is exothermic. Maintaining a low temperature is crucial to prevent the hydrolysis of the benzyl chloroformate reagent and to minimize potential side reactions, thereby ensuring a high yield of the desired N-protected product.[\[4\]](#)

## Part 2: Reduction of N-Cbz-L-valine to Cbz-L-valinol

With the amino group securely protected, the carboxylic acid moiety of N-Cbz-L-valine is reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) are effective, they are often expensive and pyrophoric, posing challenges for large-scale synthesis.[\[5\]](#) A safer and more cost-effective alternative involves the use of sodium borohydride in combination with iodine (I<sub>2</sub>). This system generates diborane in situ, which is a highly effective reagent for the reduction of carboxylic acids.

### Experimental Protocol: Synthesis of **Cbz-L-valinol**

This protocol is a representative synthesis based on established chemical principles for the reduction of N-protected amino acids.

- Preparation of the Precursor: Synthesize N-Cbz-L-valine according to established literature procedures by reacting L-valine with benzyl chloroformate under Schotten-Baumann conditions.[\[4\]](#)
- Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N-Cbz-L-valine in anhydrous tetrahydrofuran (THF).

- **Addition of Reducing Agent:** Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH<sub>4</sub>) portion-wise to the stirred suspension.
- **In Situ Borane Generation:** Slowly add a solution of iodine (I<sub>2</sub>) in anhydrous THF via the dropping funnel. The reaction mixture will typically evolve hydrogen gas and may change color. Maintain the temperature below 10 °C during the addition.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Quenching and Work-up:** Carefully quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate to consume any excess iodine. Acidify the mixture with 1N HCl and extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **Cbz-L-valinol**.

## Applications in Asymmetric Synthesis and Drug Development

The utility of **Cbz-L-valinol** in the pharmaceutical industry stems from its role as a precursor to L-valinol and its derivatives, which are cornerstones of asymmetric synthesis.

### Precursor to Chiral Auxiliaries

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a synthetic transformation.<sup>[6]</sup> L-valinol, readily obtained by the deprotection of **Cbz-L-valinol**, is a key starting material for the synthesis of Evans-type oxazolidinone auxiliaries.<sup>[7]</sup>



[Click to download full resolution via product page](#)

Caption: **Cbz-L-valinol** as a precursor to Evans auxiliaries.

The bulky isopropyl group of the valinol-derived oxazolidinone effectively shields one face of the enolate formed from an N-acylated substrate. This steric hindrance directs incoming electrophiles to the opposite face, resulting in a highly diastereoselective bond formation. This strategy is widely employed in natural product synthesis and drug development to create complex stereogenic centers with predictable and high fidelity.<sup>[7]</sup>

## Building Block for Antiviral Drugs

The L-valine moiety is a key structural component in several important antiviral prodrugs, such as Valacyclovir and Valganciclovir.<sup>[3][8]</sup> These drugs are L-valyl esters of the active antiviral agents Acyclovir and Ganciclovir, respectively. The esterification with L-valine significantly enhances the oral bioavailability of the parent drug. The synthesis of these prodrugs involves the coupling of N-Cbz-L-valine with the hydroxyl group of the parent antiviral agent, followed by the deprotection of the Cbz group.<sup>[8][9]</sup> While **Cbz-L-valinol** is not directly incorporated, the synthetic strategies and the importance of the Cbz-protected valine core are directly relevant and highlight the central role of this class of compounds in medicinal chemistry.

## Spectroscopic Characterization

The structural integrity and purity of **Cbz-L-valinol** are confirmed using standard spectroscopic techniques.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum of **Cbz-L-valinol** is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene (CH<sub>2</sub>) protons adjacent to the oxygen, signals for the methine (CH) and methylene (CH<sub>2</sub>) protons of the valinol backbone, and distinct signals for the diastereotopic methyl protons of the isopropyl group.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the carbons of the valinol backbone, including the two distinct methyl carbons of the isopropyl group.

- **Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the carbamate, C=O stretching of the carbamate carbonyl group (around  $1680\text{-}1700\text{ cm}^{-1}$ ), and a broad O-H stretching band for the primary alcohol.

## Safety and Handling

**Cbz-L-valinol** should be handled in accordance with good laboratory practice. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Cbz-L-valinol** is more than just a protected amino alcohol; it is a strategic intermediate that empowers chemists to exert precise control over stereochemistry in the synthesis of complex molecules. Its straightforward preparation from L-valine, coupled with the versatility of the Cbz protecting group and the chiral scaffold it provides, ensures its continued importance in the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for any scientist working at the forefront of pharmaceutical innovation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Benzyl (S)-(1-hydroxy-3-methylbutan-2-yl)carbamate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 3. US8324381B2 - Preparation of ester of purine derivatives - Google Patents [patents.google.com]

- 4. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]
- 5. Valinol - Wikipedia [en.wikipedia.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. solutions.bocsci.com [solutions.bocsci.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [Cbz-L-valinol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588960#cbz-l-valinol-cas-number-and-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)